![molecular formula C21H20NOP B14301361 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one CAS No. 114196-60-0](/img/structure/B14301361.png)
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one is a chemical compound with the molecular formula C21H19OP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a propan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Wissenschaftliche Forschungsanwendungen
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive phosphorus center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one include:
1-Triphenylphosphoranylidene-2-propanone: Shares a similar structure but differs in the position of the phosphoranylidene group.
(2-Oxopropylidene)triphenylphosphorane: Another related compound with a similar phosphorus-containing group.
Uniqueness
What sets this compound apart is its specific arrangement of the triphenylphosphoranylidene group and the propan-2-one backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
114196-60-0 |
|---|---|
Molekularformel |
C21H20NOP |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-[(triphenyl-λ5-phosphanylidene)amino]propan-2-one |
InChI |
InChI=1S/C21H20NOP/c1-18(23)17-22-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
InChI-Schlüssel |
PPCBEQYCCWUFMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


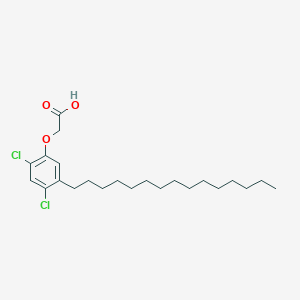

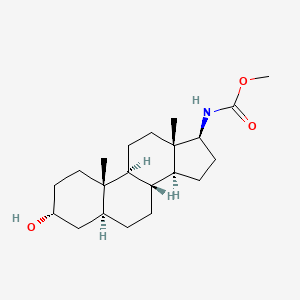
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
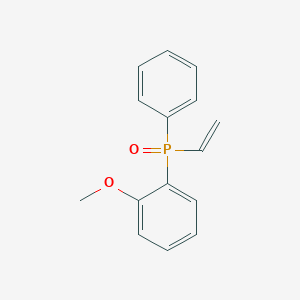
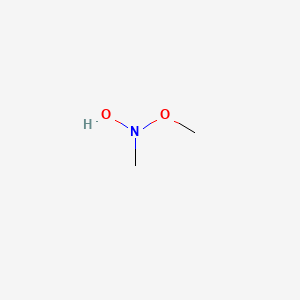

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
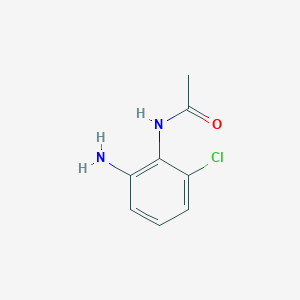
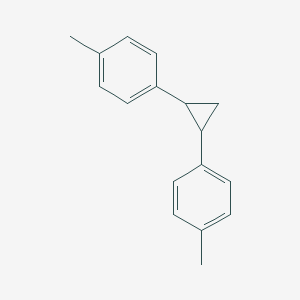
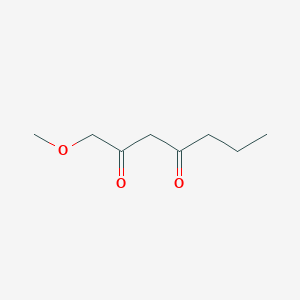
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
